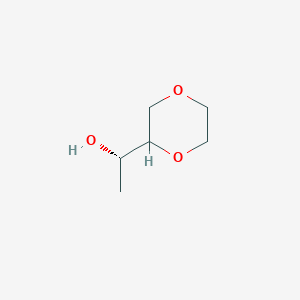

(1S)-1-(1,4-Dioxan-2-yl)ethanol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(1S)-1-(1,4-dioxan-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-5(7)6-4-8-2-3-9-6/h5-7H,2-4H2,1H3/t5-,6?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHOKKNAPROOJQ-ZBHICJROSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1COCCO1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1COCCO1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1372875-59-6 | |

| Record name | (1S)-1-(1,4-dioxan-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (1S)-1-(1,4-Dioxan-2-yl)ethanol

This technical guide provides a comprehensive overview of the available physical property data for (1S)-1-(1,4-Dioxan-2-yl)ethanol and related compounds. Due to the limited availability of experimental data for the specific (1S) stereoisomer, this document also includes information on structurally similar molecules to provide estimated values. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a chiral molecule of interest in organic synthesis and medicinal chemistry. Its structure, featuring a 1,4-dioxane ring and a chiral secondary alcohol, makes it a potentially valuable building block. A thorough understanding of its physical properties is essential for its application in experimental and industrial settings.

Physical Properties

Table 1: Physical Properties of this compound and Related Compounds

| Property | This compound | 2-(1,4-Dioxan-2-yl)ethanol | (S)-(1,4-Dioxan-2-yl)methanol | 1,4-Dioxane (Parent Compound) |

| Molecular Formula | C₆H₁₂O₃ | C₆H₁₂O₃[1][2] | C₅H₁₀O₃[3][4] | C₄H₈O₂[5] |

| Molecular Weight | 132.16 g/mol | 132.16 g/mol [1][2] | 118.13 g/mol [3][4][6] | 88.11 g/mol [5] |

| Melting Point | No data available | No data available | No data available | 10-12 °C |

| Boiling Point | No data available | No data available | ~208 °C (Predicted)[4][6] | 100-102 °C |

| Density | No data available | No data available | 1.102 g/cm³ (Predicted)[4][6] | 1.034 g/mL at 25 °C |

| Solubility | No data available | Soluble in water and most organic solvents (presumed based on structure)[6] | Soluble in water and most organic solvents[6] | Miscible with water and most organic solvents[5][7] |

| Refractive Index | No data available | No data available | No data available | n20/D 1.422 |

Note: The properties of 2-(1,4-Dioxan-2-yl)ethanol, (S)-(1,4-Dioxan-2-yl)methanol, and 1,4-Dioxane are provided for comparative purposes. The high water solubility of 1,4-dioxane and related structures suggests that this compound is also likely to be soluble in water[8].

Experimental Protocols for Physical Property Determination

The following are generalized experimental protocols for determining the key physical properties of a compound like this compound.

3.1. Melting Point Determination (for solids)

-

Apparatus: Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or digital melting point apparatus).

-

Procedure:

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.

-

3.2. Boiling Point Determination

-

Apparatus: Distillation apparatus (including a flask, condenser, and thermometer).

-

Procedure:

-

The liquid sample is placed in the distillation flask with a few boiling chips.

-

The apparatus is assembled for simple distillation.

-

The flask is heated gently.

-

The temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded as the boiling point. This is indicated by a stable temperature reading on the thermometer as the liquid condenses.

-

3.3. Density Determination

-

Apparatus: Pycnometer or a calibrated volumetric flask and an analytical balance.

-

Procedure:

-

The mass of the clean, dry pycnometer is determined.

-

The pycnometer is filled with the liquid sample, and its mass is measured.

-

The volume of the pycnometer is determined by filling it with a liquid of known density (e.g., distilled water) and measuring the mass.

-

The density of the sample is calculated by dividing the mass of the sample by its volume.

-

3.4. Solubility Determination

-

Apparatus: Vials, analytical balance, stirrer, and a method for concentration determination (e.g., UV-Vis spectroscopy, HPLC).

-

Procedure:

-

An excess amount of the solute is added to a known volume of the solvent in a vial.

-

The mixture is stirred or agitated at a constant temperature until equilibrium is reached.

-

The saturated solution is filtered to remove any undissolved solute.

-

The concentration of the solute in the filtrate is determined using a suitable analytical technique. This concentration represents the solubility of the compound in that solvent at that temperature.

-

Workflow for Physical Property Characterization

The following diagram illustrates a typical workflow for the characterization of the physical properties of a newly synthesized or isolated compound.

Conclusion

While specific experimental data for this compound remains elusive, this guide provides a framework for understanding its likely physical properties based on related compounds. The presented experimental protocols offer a standardized approach for the determination of these properties, which is crucial for the compound's application in research and development. Further experimental investigation is necessary to establish the definitive physical characteristics of this specific stereoisomer.

References

- 1. 2-(1,4-Dioxan-2-yl)ethanol | C6H12O3 | CID 23496530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 406913-93-7|(S)-(1,4-Dioxan-2-yl)methanol|BLD Pharm [bldpharm.com]

- 4. ((2S)-1,4-Dioxan-2-yl)methanol | CAS#:406913-93-7 | Chemsrc [chemsrc.com]

- 5. 14d-1.itrcweb.org [14d-1.itrcweb.org]

- 6. Buy (1,4-Dioxan-2-yl)methanol (EVT-1216440) | 143669-41-4 [evitachem.com]

- 7. 1,4-Dioxane - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (1S)-1-(1,4-Dioxan-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of the chiral molecule (1S)-1-(1,4-Dioxan-2-yl)ethanol. Due to the limited availability of experimental data for this specific enantiomer in publicly accessible literature, this guide focuses on its structural elucidation, predicted properties, and outlines general methodologies for its synthesis and characterization based on related compounds.

Chemical Structure and Identification

This compound is a chiral organic compound featuring a 1,4-dioxane ring substituted at the 2-position with a (1S)-hydroxyethyl group. The stereochemistry at the C1 position of the ethanol moiety is defined as 'S' according to the Cahn-Ingold-Prelog priority rules. The 1,4-dioxane ring itself can exist in different conformations, typically a chair conformation, which can lead to diastereomers depending on the orientation of the substituent.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₁₂O₃[1] |

| Molecular Weight | 132.16 g/mol [1] |

| SMILES (Isomeric) | C--INVALID-LINK--C1COCCO1 |

| InChI Key (Racemate) | UIJPWDSKPZLJAN-UHFFFAOYSA-N[3] |

Stereochemistry

The key stereochemical feature of this compound is the chiral center at the carbon atom of the ethanol substituent bearing the hydroxyl group. The "(1S)" designation indicates the specific three-dimensional arrangement of the groups attached to this carbon. The 1,4-dioxane ring can also exhibit stereoisomerism. The substituent at the 2-position can be either in an axial or equatorial position in the chair conformation, leading to the possibility of diastereomers. The relative stereochemistry between the chiral center on the side chain and the stereocenter at C2 of the dioxane ring would be designated as, for example, (1S, 2R) or (1S, 2S). Further experimental data, such as single-crystal X-ray diffraction, would be required to definitively assign the relative and absolute stereochemistry of a specific isomer.

Physicochemical Properties (Predicted)

Due to the lack of specific experimental data for this compound, the following table summarizes computed physicochemical properties for the closely related achiral analogue, 2-(1,4-Dioxan-2-yl)ethanol. These values can serve as an estimation for the chiral compound.

| Property | Predicted Value |

| XLogP3 | -0.6[3] |

| Hydrogen Bond Donor Count | 1[1] |

| Hydrogen Bond Acceptor Count | 3[1] |

| Rotatable Bond Count | 2[1] |

| Topological Polar Surface Area | 38.7 Ų[3] |

Optical Rotation:

A crucial property of a chiral molecule is its specific optical rotation. For this compound, the specific rotation ([α]D) would be a non-zero value, and its enantiomer, (1R)-1-(1,4-Dioxan-2-yl)ethanol, would have a specific rotation of equal magnitude but opposite sign. Experimental determination of this value is essential for characterizing an enantiomerically pure sample.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly available. However, based on general organic chemistry principles and literature on similar compounds, the following methodologies can be proposed.

Stereoselective Synthesis

The synthesis of this compound would require a stereoselective approach to control the configuration of the chiral center.

Proposed Synthetic Workflow:

Figure 1. Proposed workflow for the stereoselective synthesis.

Detailed Methodology (Hypothetical):

-

Asymmetric Methylation: To a solution of 1,4-dioxan-2-carbaldehyde in an anhydrous solvent (e.g., THF) at low temperature (e.g., -78 °C), a solution of a methylating agent (e.g., methylmagnesium bromide) is added in the presence of a chiral catalyst or a chiral auxiliary.

-

Reaction Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product, a mixture of diastereomers, is purified by column chromatography on silica gel to isolate the desired (1S)-diastereomer. The stereochemical outcome would need to be confirmed by analytical techniques.

Chiral Separation (Resolution)

If a racemic mixture of 1-(1,4-Dioxan-2-yl)ethanol is synthesized, the enantiomers can be separated using chiral chromatography.

Chiral HPLC Workflow:

Figure 2. Workflow for chiral HPLC separation.

General Chiral HPLC Protocol:

-

Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives (e.g., Chiralpak® or Chiralcel®).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) in a specific ratio (e.g., 90:10 v/v).

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm) or a mass spectrometer.

-

Temperature: The column temperature is usually maintained at a constant value (e.g., 25 °C) to ensure reproducibility.

The specific conditions would require optimization to achieve baseline separation of the enantiomers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure. While specific spectra for the (1S)-enantiomer are not available, the expected signals for the racemic mixture would be present. To distinguish between enantiomers, a chiral shift reagent could be used in NMR, which would induce chemical shift differences between the corresponding protons and carbons of the two enantiomers.

Mass Spectrometry (MS):

Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity or signaling pathways associated with this compound. In drug development, it is crucial to evaluate the pharmacological and toxicological profiles of individual enantiomers, as they can exhibit significantly different effects. Future research would be necessary to explore the potential biological targets and mechanisms of action of this compound.

Conclusion

This compound is a chiral molecule with a defined stereochemistry that is important for its potential biological properties. While specific experimental data for this enantiomer is scarce, this guide provides a framework for its identification, synthesis, and characterization based on established chemical principles. Further research is needed to fully elucidate its physicochemical properties, develop robust synthetic and analytical methods, and investigate its biological significance. This information will be critical for its potential application in research and drug development.

References

Synthesis of (1S)-1-(1,4-Dioxan-2-yl)ethanol: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

(1S)-1-(1,4-Dioxan-2-yl)ethanol is a chiral building block of significant interest in medicinal chemistry and drug development due to the prevalence of the 1,4-dioxane motif in numerous biologically active compounds. This technical guide provides an in-depth overview of the primary synthetic strategies for obtaining the enantiomerically pure (1S)-enantiomer. The two principal and most effective methods discussed are the enzymatic kinetic resolution of racemic 1-(1,4-dioxan-2-yl)ethanol and the asymmetric reduction of the corresponding prochiral ketone, 1-(1,4-dioxan-2-yl)ethanone. This document furnishes detailed experimental protocols, quantitative data summaries, and workflow diagrams to facilitate the practical application of these methodologies in a research and development setting.

Introduction

The 1,4-dioxane ring is a common structural feature in a wide array of pharmaceuticals and biologically active molecules. The stereochemistry of substituents on this ring system can play a crucial role in the molecule's pharmacological activity and pharmacokinetic properties. Consequently, the development of robust and efficient methods for the synthesis of enantiomerically pure dioxane-containing building blocks is of paramount importance. This compound represents a key chiral intermediate, and its synthesis in high enantiopurity is a critical step in the development of novel therapeutics. This guide focuses on the two most prominent and practical approaches to achieving this: enzymatic kinetic resolution and asymmetric reduction.

Synthetic Strategies

The synthesis of this compound can be effectively achieved through two primary pathways, both of which are capable of delivering the target compound with high enantiomeric excess (ee).

-

Enzymatic Kinetic Resolution of Racemic 1-(1,4-Dioxan-2-yl)ethanol: This classical and reliable method involves the use of a lipase to selectively acylate one enantiomer of the racemic alcohol, allowing for the facile separation of the acylated enantiomer from the unreacted, desired enantiomer. Candida antarctica lipase B (CALB) is a widely used and highly effective biocatalyst for this transformation.

-

Asymmetric Reduction of 1-(1,4-Dioxan-2-yl)ethanone: This more atom-economical approach involves the direct, stereoselective reduction of the prochiral ketone precursor. This can be accomplished using chemo-catalytic methods with chiral metal complexes or, more commonly and with high selectivity, using biocatalytic methods employing alcohol dehydrogenases (ADHs). Enzymes from microorganisms such as Rhodococcus erythropolis are known to effectively catalyze such reductions.

The logical workflow for the synthesis of the target molecule, starting from the racemic alcohol or the prochiral ketone, is depicted below.

Data Presentation

The following tables summarize representative quantitative data for the two primary synthetic methods. It is important to note that these values are based on typical results for analogous substrates and may vary depending on the specific reaction conditions and scale.

Table 1: Enzymatic Kinetic Resolution of Racemic 1-(1,4-Dioxan-2-yl)ethanol

| Biocatalyst | Acylating Agent | Solvent | Temp (°C) | Conversion (%) | ee (%) of (S)-alcohol | E-value |

| Candida antarctica Lipase B (immobilized) | Vinyl acetate | Toluene | 30 | ~50 | >99 | >200 |

| Pseudomonas cepacia Lipase | Isopropenyl acetate | Diisopropyl ether | 45 | ~48 | >98 | >150 |

Table 2: Asymmetric Reduction of 1-(1,4-Dioxan-2-yl)ethanone

| Biocatalyst | Reductant | Co-solvent | Temp (°C) | Yield (%) | ee (%) of (S)-alcohol |

| Rhodococcus erythropolis (whole cells) | Isopropanol | n-Heptane | 30 | >95 | >99 |

| Recombinant ADH from Rhodococcus ruber | Glucose/GDH | aq. Buffer | 25 | >90 | >99 |

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis of this compound.

Method 1: Enzymatic Kinetic Resolution of Racemic 1-(1,4-Dioxan-2-yl)ethanol

This protocol describes a typical procedure for the kinetic resolution of the racemic alcohol using immobilized Candida antarctica lipase B.

Materials:

-

Racemic 1-(1,4-dioxan-2-yl)ethanol

-

Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

-

Vinyl acetate

-

Toluene (anhydrous)

-

Celatom® or diatomaceous earth

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate (HPLC grade)

Procedure:

-

To a stirred solution of racemic 1-(1,4-dioxan-2-yl)ethanol (1.0 g, 7.57 mmol) in toluene (20 mL) is added vinyl acetate (0.78 g, 9.08 mmol, 1.2 equiv.).

-

Immobilized Candida antarctica lipase B (100 mg) is added to the reaction mixture.

-

The suspension is stirred at 30°C and the reaction progress is monitored by chiral GC or HPLC.

-

The reaction is stopped when approximately 50% conversion is reached.

-

The enzyme is removed by filtration through a pad of Celatom®, and the filter cake is washed with ethyl acetate.

-

The combined filtrate is concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the unreacted this compound and the corresponding (R)-acetate.

Method 2: Asymmetric Reduction of 1-(1,4-Dioxan-2-yl)ethanone

This protocol outlines a general procedure for the asymmetric reduction of the prochiral ketone using whole cells of Rhodococcus erythropolis.

Materials:

-

1-(1,4-Dioxan-2-yl)ethanone

-

Rhodococcus erythropolis cell paste

-

Isopropanol

-

Phosphate buffer (pH 7.0)

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

A suspension of Rhodococcus erythropolis cells (10 g wet cell weight) in phosphate buffer (100 mL, 0.1 M, pH 7.0) is prepared in a flask.

-

Isopropanol (10 mL) is added as the co-substrate for cofactor regeneration.

-

1-(1,4-Dioxan-2-yl)ethanone (1.0 g, 7.68 mmol) is added to the cell suspension.

-

The mixture is incubated at 30°C with shaking (e.g., 200 rpm).

-

The reaction progress is monitored by GC or HPLC until complete conversion of the ketone is observed.

-

The cells are removed by centrifugation, and the supernatant is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield this compound.

Conclusion

The synthesis of enantiomerically pure this compound is readily achievable through either enzymatic kinetic resolution of the corresponding racemic alcohol or the asymmetric reduction of the prochiral ketone. Both methods, particularly those employing biocatalysis, offer high enantioselectivity and are amenable to scale-up. The choice of method will depend on factors such as the availability of the starting material (racemic alcohol vs. ketone), cost of the catalyst/enzyme, and desired atom economy. The detailed protocols and data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling the efficient and reliable synthesis of this important chiral building block.

An In-depth Technical Guide to (1S)-1-(1,4-Dioxan-2-yl)ethanol: Identifiers, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound (1S)-1-(1,4-Dioxan-2-yl)ethanol, with a focus on its identifiers, physicochemical properties, and potential synthetic methodologies. Given the limited availability of data for this specific stereoisomer, information on the racemic mixture, 2-(1,4-Dioxan-2-yl)ethanol, is included to provide a broader context.

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 151720-04-6 (for racemic mixture) | ChemScene[1] |

| PubChem CID | 23496530 (for racemic mixture) | PubChem |

| Molecular Formula | C₆H₁₂O₃ | ChemScene[1] |

| Molecular Weight | 132.16 g/mol | ChemScene[1] |

| IUPAC Name | 2-(1,4-Dioxan-2-yl)ethanol | PubChem |

| InChI | InChI=1S/C6H12O3/c7-2-1-6-5-8-3-4-9-6/h6-7H,1-5H2 | PubChem |

| InChIKey | UIJPWDSKPZLJAN-UHFFFAOYSA-N | PubChem |

| SMILES | C1COC(CO1)CCO | PubChem |

Note: The provided CAS number, PubChem CID, InChI, InChIKey, and SMILES string correspond to the racemic mixture of 2-(1,4-Dioxan-2-yl)ethanol. Researchers should exercise caution when sourcing this compound and verify the stereochemistry of the product.

Physicochemical Properties

The following table summarizes the computed physicochemical properties of 2-(1,4-Dioxan-2-yl)ethanol. These values provide an estimation of the compound's behavior in various experimental settings.

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 38.7 Ų | PubChem |

| logP (octanol-water partition coefficient) | -0.6 | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| Rotatable Bonds | 2 | PubChem |

Synthetic Considerations: A Proposed Enantioselective Route

As of this writing, a specific, experimentally validated protocol for the synthesis of this compound is not available in the public domain. However, a plausible retro-synthetic analysis suggests a logical pathway for its enantioselective synthesis. The following workflow diagram illustrates a conceptual approach.

Caption: Proposed retrosynthetic analysis for this compound.

Detailed Methodological Steps (Hypothetical):

-

Dioxane Ring Formation: The synthesis could commence with a protected chiral starting material, such as (R)-glyceraldehyde acetonide. Reaction with a suitable C2-synthon, like a vinyl Grignard reagent, followed by deprotection and subsequent acid-catalyzed cyclization with ethylene glycol would yield the chiral 1,4-dioxane precursor, 1-(1,4-dioxan-2-yl)ethan-1-one. The stereochemistry at the 2-position of the dioxane ring would be established from the chiral starting material.

-

Asymmetric Reduction: The key enantioselective step would be the asymmetric reduction of the ketone, 1-(1,4-dioxan-2-yl)ethan-1-one. A well-established method, such as the Corey-Bakshi-Shibata (CBS) reduction using a chiral oxazaborolidine catalyst, could be employed to stereoselectively reduce the ketone to the desired (1S)-alcohol. The choice of the chiral catalyst (either (R)- or (S)-CBS catalyst) would determine the stereochemical outcome of the alcohol.

-

Purification and Characterization: The final product would require purification, likely through column chromatography. Characterization would involve standard analytical techniques such as ¹H and ¹³C NMR spectroscopy, mass spectrometry, and determination of the specific optical rotation using polarimetry to confirm the enantiomeric excess.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been reported, compounds containing the 1,4-dioxane moiety have been investigated for their biological activities. For instance, some flavonoids incorporating a 1,4-dioxane ring have demonstrated antihepatotoxic properties. This activity is often associated with the modulation of oxidative stress pathways.

The following diagram illustrates a hypothetical signaling pathway that could be influenced by bioactive 1,4-dioxane-containing compounds, based on general knowledge of cellular responses to xenobiotics.

Caption: Hypothetical Nrf2-mediated antioxidant response pathway potentially modulated by bioactive 1,4-dioxane compounds.

Experimental Protocol for Investigating Hepatoprotective Effects:

To assess the potential antihepatotoxic activity of this compound, an in vitro assay using a human hepatoma cell line (e.g., HepG2) could be employed.

-

Cell Culture: HepG2 cells would be cultured under standard conditions (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere).

-

Induction of Hepatotoxicity: Cellular damage can be induced by exposing the HepG2 cells to a known hepatotoxin, such as acetaminophen or ethanol.

-

Treatment: Cells would be pre-treated with varying concentrations of this compound for a specified period before the addition of the hepatotoxin.

-

Assessment of Cell Viability: Cell viability would be quantified using a standard method, such as the MTT assay, to determine the protective effect of the compound.

-

Biochemical Assays: To investigate the mechanism of action, levels of intracellular reactive oxygen species (ROS) can be measured using a fluorescent probe like DCFH-DA. Furthermore, the expression and nuclear translocation of key proteins in the antioxidant response pathway, such as Nrf2, could be assessed by Western blotting and immunofluorescence microscopy, respectively.

This technical guide provides a foundational understanding of this compound for research and drug development professionals. While data for this specific enantiomer is sparse, the information on the racemic mixture and the proposed synthetic and experimental frameworks offer a starting point for further investigation.

References

Determining the Solubility of (1S)-1-(1,4-Dioxan-2-yl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S)-1-(1,4-Dioxan-2-yl)ethanol is a chiral organic compound with potential applications in pharmaceutical synthesis and development. A thorough understanding of its solubility in common solvents is critical for its purification, formulation, and use in various chemical processes. This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of this compound. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols and data presentation frameworks to enable researchers to generate this crucial information.

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a fundamental physical property that influences its behavior throughout the drug development lifecycle. From process chemistry and purification to formulation and bioavailability, solubility data informs critical decisions. This guide outlines the standard experimental procedures for qualitatively and quantitatively assessing the solubility of this compound in a range of common laboratory solvents.

While specific solubility data for this compound is not readily found in the literature, the structurally similar compound, (1,4-Dioxan-2-yl)methanol, is reported to be soluble in water and most organic solvents. This suggests that this compound may also exhibit broad solubility, but experimental verification is essential.

Qualitative Solubility Determination

A preliminary qualitative assessment is a rapid method to estimate the solubility of a compound in various solvents. This is typically the first step before proceeding to more rigorous quantitative analysis.

Experimental Protocol for Qualitative Solubility

Objective: To visually assess the solubility of this compound in a range of solvents at ambient temperature.

Materials:

-

This compound

-

A selection of common solvents (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Pipettes and graduated cylinders

Procedure:

-

Add approximately 1 mL of the chosen solvent to a clean, dry test tube.

-

Add a small, pre-weighed amount of this compound (e.g., 10 mg) to the test tube.

-

Vortex the mixture vigorously for 30-60 seconds.

-

Visually inspect the solution against a contrasting background.

-

Record the observation as:

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

If the compound is soluble, incrementally add more solute in pre-weighed amounts until saturation is observed (i.e., solid material remains undissolved).

-

Repeat the procedure for each solvent to be tested.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.

Experimental Protocol for Quantitative Solubility

Objective: To determine the equilibrium solubility of this compound in various solvents at a constant temperature.

Materials:

-

This compound

-

Selected solvents

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or incubator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Accurately pipette a known volume of a specific solvent into each vial.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time to reach equilibrium. This can range from 24 to 72 hours, and the optimal time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method.

-

Calculate the original solubility in the solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison between different solvents.

Table 1: Solubility of this compound in Common Solvents at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Water | Data to be determined | Data to be determined | Shake-Flask |

| Methanol | Data to be determined | Data to be determined | Shake-Flask |

| Ethanol | Data to be determined | Data to be determined | Shake-Flask |

| Acetone | Data to be determined | Data to be determined | Shake-Flask |

| Ethyl Acetate | Data to be determined | Data to be determined | Shake-Flask |

| Dichloromethane | Data to be determined | Data to be determined | Shake-Flask |

| Toluene | Data to be determined | Data to be determined | Shake-Flask |

| Hexane | Data to be determined | Data to be determined | Shake-Flask |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantitative determination of solubility using the shake-flask method.

An In-depth Technical Guide on the Thermal Stability and Decomposition of the 1,4-Dioxane Moiety

Disclaimer: Extensive literature searches did not yield specific experimental data on the thermal stability and decomposition of (1S)-1-(1,4-Dioxan-2-yl)ethanol. This guide, therefore, provides a comprehensive overview based on the thermal behavior of the parent compound, 1,4-dioxane, and related derivatives. The experimental protocols and potential decomposition pathways described herein are intended to serve as a foundational framework for researchers and drug development professionals investigating compounds containing the 1,4-dioxane moiety.

Thermal Stability of 1,4-Dioxane

The thermal stability of the 1,4-dioxane ring system is a critical parameter in assessing the viability of its derivatives in applications where they may be exposed to elevated temperatures, such as in chemical synthesis, purification, and storage. Studies on the parent compound, 1,4-dioxane, provide a baseline for understanding the thermal limits of this heterocyclic ether.

Research has shown that 1,4-dioxane is thermally stable at temperatures up to 300-350°C for extended periods.[1][2] Above this temperature range, thermal cracking begins, leading to an uncontrolled increase in pressure within a closed system due to the generation of gaseous decomposition products.[1][2]

| Compound | Onset of Decomposition (°C) | Conditions |

| 1,4-Dioxane | > 350 | Heating in a closed system |

Decomposition of 1,4-Dioxane

While specific high-temperature thermal decomposition product analysis for pure 1,4-dioxane is not detailed in the provided search results, studies on its degradation under other energetic conditions, such as heat-activated persulfate oxidation, offer valuable insights into the potential breakdown pathways and resulting products. These studies reveal that the 1,4-dioxane ring can be cleaved to form smaller, oxygenated organic compounds.

The identified intermediates and by-products from the degradation of 1,4-dioxane in aqueous solutions include a variety of aldehydes and carboxylic acids.[3][4] A carbon balance analysis in one study recovered 93-96% of the carbon from the initial 1,4-dioxane as by-products, indicating a comprehensive identification of the major degradation products.[3][4]

| Precursor | Decomposition Products |

| 1,4-Dioxane | Acetaldehyde, Acetic Acid, Glycolaldehyde, Glycolic Acid, Carbon Dioxide |

Experimental Protocols for Thermal Analysis

To rigorously assess the thermal stability and decomposition of a specific compound such as this compound, a systematic experimental approach is required. The following protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard in the industry for such evaluations.[5][6]

Thermogravimetric Analysis (TGA)

TGA is employed to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the onset temperature of decomposition, which corresponds to the temperature at which mass loss begins.

Methodology:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a suitable TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen or another inert gas at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10 K/min).[7]

-

-

Data Analysis: The resulting TGA curve plots mass percentage versus temperature. The onset temperature of decomposition is determined from this curve. The data can also be used to calculate kinetic parameters of the decomposition process, such as activation energy.[7]

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is used to detect exothermic or endothermic events, such as melting, crystallization, and decomposition.[6]

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument with appropriate standards (e.g., indium) for temperature and enthalpy.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan. For volatile or potentially energetic compounds, hermetically sealed pans or specialized high-pressure crucibles are recommended to contain any evolved gases and prevent contamination of the instrument.[5]

-

Experimental Conditions:

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used.

-

Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range determined by the TGA results.

-

-

Data Analysis: The DSC thermogram shows heat flow as a function of temperature. An exothermic peak indicates a decomposition event, and the onset temperature of this peak is taken as the decomposition temperature. The area under the peak can be integrated to determine the enthalpy of decomposition.

Analysis of Decomposition Products

To identify the chemical nature of the compounds evolved during thermal decomposition, the effluent gas from the TGA can be analyzed using hyphenated techniques such as TGA-Mass Spectrometry (TGA-MS) or TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR). Alternatively, preparative pyrolysis can be performed, followed by the collection and analysis of the decomposition products by Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizations

The following diagrams illustrate a typical workflow for thermal stability analysis and a plausible decomposition pathway for the 1,4-dioxane ring system.

References

- 1. researchgate.net [researchgate.net]

- 2. The Thermal Stability of 1,4-Dioxane at Sub- and Supercritical Temperatures (2018) | T. E. Skrebets | 2 Citations [scispace.com]

- 3. Degradation of 1,4-dioxane in water with heat- and Fe(2+)-activated persulfate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. bath.ac.uk [bath.ac.uk]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

(1S)-1-(1,4-Dioxan-2-yl)ethanol: A Technical Guide to its Synthesis, Properties, and Significance

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction

(1S)-1-(1,4-Dioxan-2-yl)ethanol is a chiral molecule of interest in synthetic and medicinal chemistry. Its structure, featuring a stereocenter adjacent to a 1,4-dioxane ring, makes it a valuable chiral building block for the synthesis of more complex molecules, particularly in the context of drug discovery. The 1,4-dioxane moiety itself is a common scaffold in a variety of biologically active compounds.[1] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, framing its "discovery" within the broader context of advancements in asymmetric synthesis.

Physicochemical Properties

The quantitative data for this compound and its precursor, 1-(1,4-Dioxan-2-yl)ethanone, are summarized in the table below. Data for the specific enantiomer is limited in publicly accessible databases; therefore, some properties are based on the racemic mixture or the closely related (S)-(1,4-dioxan-2-yl)methanol and are noted as such.

| Property | 1-(1,4-Dioxan-2-yl)ethanone | This compound |

| Molecular Formula | C₆H₁₀O₃ | C₆H₁₂O₃ |

| Molecular Weight | 130.14 g/mol | 132.16 g/mol |

| CAS Number | 54345-12-6 | 1372875-59-6[2] |

| Appearance | Not specified | Colorless liquid (inferred) |

| Boiling Point | Not specified | Predicted: ~208 °C (for the racemate)[3] |

| Density | Not specified | Predicted: ~1.102 g/cm³ (for the racemate)[3] |

| Optical Rotation [α]D | Not applicable | Not reported |

| Storage Conditions | Not specified | 2-8°C, sealed in dry conditions[2] |

Experimental Protocols

The synthesis of this compound is not explicitly detailed in readily available literature. However, a highly plausible and widely utilized method for obtaining such a chiral alcohol is the enantioselective reduction of the corresponding prochiral ketone, 1-(1,4-Dioxan-2-yl)ethanone. Below is a detailed, generalized experimental protocol based on established methods for asymmetric ketone reduction using a chiral catalyst.

Synthesis of 1-(1,4-Dioxan-2-yl)ethanone (Precursor)

A common route to 2-acyl-1,4-dioxanes involves the reaction of a corresponding α-hydroxy ketone with a 2-haloethanol derivative followed by intramolecular cyclization.

Enantioselective Reduction to this compound

This protocol describes a general procedure for the asymmetric reduction of a ketone to a chiral alcohol using a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), a well-established and reliable method.

Materials:

-

1-(1,4-Dioxan-2-yl)ethanone

-

(R)-Tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][4][5][6]oxazaborole ((R)-CBS catalyst)

-

Borane-dimethyl sulfide complex (BMS)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

Procedure:

-

Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel is placed under an inert atmosphere (argon or nitrogen).

-

Catalyst and Ketone: The flask is charged with a solution of (R)-CBS catalyst (0.05 to 0.1 equivalents) in anhydrous THF. The solution is cooled to -20 °C. A solution of 1-(1,4-Dioxan-2-yl)ethanone (1.0 equivalent) in anhydrous THF is then added dropwise.

-

Reducing Agent Addition: Borane-dimethyl sulfide complex (BMS, 1.0 to 1.2 equivalents) is added dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below -15 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting ketone is consumed (typically 1-4 hours).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at -20 °C. The mixture is then allowed to warm to room temperature.

-

Workup: Saturated aqueous ammonium chloride solution is added, and the mixture is extracted with ethyl acetate or diethyl ether (3 x volume). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched this compound. The enantiomeric excess can be determined by chiral HPLC or GC analysis.

Visualizations

Experimental Workflow: Asymmetric Synthesis

The logical flow for the synthesis of this compound is depicted below.

Caption: Asymmetric synthesis workflow for this compound.

Hypothetical Signaling Pathway Involvement

Given that various 1,4-dioxane derivatives have been investigated as ligands for G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors, a simplified, hypothetical signaling pathway is illustrated below. This represents a potential area of investigation for novel drug candidates incorporating the this compound scaffold.

Caption: Hypothetical GPCR signaling pathway for a chiral dioxane ligand.

Applications in Drug Development

Chiral alcohols are fundamental building blocks in the synthesis of pharmaceuticals. The stereochemistry of a drug molecule is critical to its biological activity, as different enantiomers can have vastly different pharmacological and toxicological profiles. This compound, as a specific stereoisomer, offers a scaffold that can be elaborated into more complex molecules with defined three-dimensional structures.

The 1,4-dioxane ring is considered a "privileged" structure in medicinal chemistry, appearing in numerous compounds targeting a wide range of biological targets.[4] These include, but are not limited to:

-

Muscarinic Receptor Antagonists: For the treatment of overactive bladder.

-

Serotonin and Dopamine Receptor Ligands: For neurological and psychiatric disorders.[4]

-

Anticancer Agents: By various mechanisms.

-

Antibacterial Agents.

The introduction of a chiral center, as in this compound, allows for the precise orientation of substituents, which can lead to improved potency, selectivity, and pharmacokinetic properties of a drug candidate. Therefore, this compound is a valuable starting material for the synthesis of novel therapeutic agents in these and other areas.

Conclusion

While the specific historical discovery of this compound is not a distinct event, its significance arises from the broader progress in asymmetric synthesis. The ability to produce this enantiomerically pure building block allows for the exploration of new chemical space in drug discovery. The protocols and data presented in this guide offer a foundation for researchers and scientists to utilize this versatile chiral molecule in the development of next-generation therapeutics. The continued investigation into the biological activities of compounds derived from this scaffold is a promising area for future research.

References

- 1. chemscene.com [chemscene.com]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. researchgate.net [researchgate.net]

- 4. Buy (1,4-Dioxan-2-yl)methanol (EVT-1216440) | 143669-41-4 [evitachem.com]

- 5. 2-(1,4-Dioxan-2-yl)ethanol | C6H12O3 | CID 23496530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-(1,4-Dioxan-2-yl)methanol | C5H10O3 | CID 44429359 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Natural Occurrence of 1,4-Dioxane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence of 1,4-dioxane derivatives, focusing on the prevalent 1,4-benzodioxane lignans. While 1,4-dioxane itself is a synthetic compound, the 1,4-benzodioxane moiety is a significant structural feature in a variety of naturally occurring compounds with diverse biological activities. This document summarizes quantitative data, details experimental protocols for isolation and analysis, and visualizes the biosynthetic pathways of these important natural products.

Quantitative Occurrence of 1,4-Benzodioxane Lignans

Several plant species are rich sources of 1,4-benzodioxane lignans. The concentrations of these compounds can vary depending on the plant part, geographical location, and extraction method. The following tables summarize the quantitative data for two prominent examples: Silybin from Silybum marianum (Milk Thistle) and Eusiderin from Eusideroxylon zwageri.

Table 1: Concentration of Silybin in Silybum marianum

| Plant Material | Compound | Concentration | Reference |

| Milk Thistle Seeds | Silymarin (mixture of flavonolignans) | 1.5-3.0% of dry weight | [1] |

| Milk Thistle Seed Extract | Silybin (major component of silymarin) | 50-70% of the extract | [1] |

| Milk Thistle Husk | Silybin | 4.05% | [2] |

| Milk Thistle Meal | Silybin | 2.34% | [2] |

Table 2: Physicochemical Properties of Selected 1,4-Benzodioxane Lignans

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Solubility | Reference |

| Silybin A | C₂₅H₂₂O₁₀ | 482.44 | 162-163 | Poorly soluble in water; soluble in acetone, ethyl acetate, methanol, ethanol | [3] |

| Silybin B | C₂₅H₂₂O₁₀ | 482.44 | 158-160 | Poorly soluble in water; soluble in acetone, ethyl acetate, methanol, ethanol | [3] |

| Eusiderin I | C₂₁H₂₄O₆ | 372.41 | 99-100 | Soluble in chloroform | [4] |

Experimental Protocols

The isolation and quantification of 1,4-benzodioxane lignans from natural sources involve multi-step processes, including extraction, purification, and analysis. Below are detailed methodologies for the extraction and analysis of Silybin and the isolation of Eusiderin.

Extraction and Quantification of Silybin from Silybum marianum Seeds

This protocol outlines a common laboratory procedure for the extraction and subsequent quantification of silybin using High-Performance Liquid Chromatography (HPLC).

2.1.1. Extraction

-

Defatting: The ground milk thistle seeds are first defatted to remove oils that can interfere with the extraction of the target compounds. This is typically achieved by Soxhlet extraction with a non-polar solvent like n-hexane for several hours.

-

Maceration or Soxhlet Extraction: The defatted material is then extracted with a polar solvent such as methanol, ethanol, or ethyl acetate.[2] Maceration involves soaking the material in the solvent at room temperature for an extended period (e.g., 24 hours) with occasional agitation. Alternatively, Soxhlet extraction can be used for a more exhaustive extraction.

-

Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude silymarin extract.

2.1.2. High-Performance Liquid Chromatography (HPLC) Quantification

A validated HPLC method is crucial for the accurate quantification of silybin in the extract.[5]

-

Chromatographic System: A standard HPLC system equipped with a UV-Vis detector is used.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly employed.

-

Mobile Phase: A gradient elution is typically used to achieve good separation of the various flavonolignans in the silymarin complex. A common mobile phase consists of a mixture of methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: Detection is performed at a wavelength of 288 nm, where silybin exhibits strong absorbance.

-

Quantification: Quantification is achieved by comparing the peak area of silybin in the sample to a calibration curve generated from silybin standards of known concentrations.

Isolation of Eusiderin from Eusideroxylon zwageri Wood

The following protocol describes a general procedure for the isolation of eusiderin.

-

Extraction: Powdered heartwood of Eusideroxylon zwageri is macerated with methanol at room temperature.[4][6]

-

Fractionation: The crude methanol extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate, to separate compounds based on their polarity.[6]

-

Chromatographic Purification: The n-hexane fraction, which is enriched with eusiderins, is further purified using column chromatography. A silica gel stationary phase is commonly used with a gradient of n-hexane and ethyl acetate as the mobile phase.[4] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Crystallization: Fractions containing pure eusiderin are combined, and the solvent is evaporated. The resulting solid can be recrystallized from a suitable solvent system to obtain pure crystalline eusiderin.

Visualizations

The following diagrams illustrate the biosynthetic pathway of 1,4-benzodioxane lignans and a general workflow for their extraction and isolation.

Caption: Biosynthesis of 1,4-benzodioxane lignans.

Caption: General workflow for isolation and analysis.

Biosynthesis of 1,4-Benzodioxane Lignans

The biosynthesis of 1,4-benzodioxane lignans is a complex process that begins with the phenylpropanoid pathway. The key steps involve the oxidative coupling of monolignols, such as coniferyl alcohol, sinapyl alcohol, and p-coumaryl alcohol.[1][7] This oxidative dimerization is catalyzed by enzymes like peroxidases and laccases, which generate phenoxy radicals.[1][7][8] These highly reactive radical intermediates then couple in a non-stereospecific or stereospecific manner to form various lignan backbones. The formation of the 1,4-benzodioxane ring system occurs through an intramolecular cyclization reaction, leading to the diverse array of naturally occurring 1,4-benzodioxane lignans.[9]

References

- 1. Characterization of Peroxidase and Laccase Gene Families and In Silico Identification of Potential Genes Involved in Upstream Steps of Lignan Formation in Sesame - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. scirp.org [scirp.org]

- 4. shimadzu.com [shimadzu.com]

- 5. Optimization and single-laboratory validation of a method for the determination of flavonolignans in milk thistle seeds by high-performance liquid chromatography with ultraviolet detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. laccase lignin peroxidase: Topics by Science.gov [science.gov]

- 8. Laccases and Peroxidases Co-Localize in Lignified Secondary Cell Walls throughout Stem Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Toxicological Profile of (1S)-1-(1,4-Dioxan-2-yl)ethanol: A Surrogate-Based In-Depth Technical Guide

Disclaimer: A comprehensive literature search revealed a lack of specific toxicological data for the compound (1S)-1-(1,4-Dioxan-2-yl)ethanol. Due to this data gap, this technical guide provides a detailed toxicological profile of the parent compound, 1,4-Dioxane , as a surrogate. The information presented herein should be interpreted with caution and used as a preliminary guide for understanding the potential hazards associated with its derivatives.

Introduction to 1,4-Dioxane

1,4-Dioxane is a synthetic industrial chemical, classified as a cyclic ether, primarily used as a solvent in various manufacturing processes and as a stabilizer for chlorinated solvents[1][2][3]. It is a contaminant of emerging concern due to its detection in groundwater and its classification as a probable human carcinogen[2][3]. This guide summarizes the available toxicological data for 1,4-Dioxane to inform researchers, scientists, and drug development professionals.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

1,4-Dioxane is readily absorbed following inhalation and oral exposure, with poor absorption through the skin[4]. Once absorbed, it is rapidly distributed throughout the body.

Metabolism: The primary route of metabolism for 1,4-Dioxane is oxidation to β-hydroxyethoxyacetic acid (HEAA)[1][5][6]. This process is believed to be mediated by cytochrome P450 enzymes, particularly CYP2E1[7][8]. At high doses, the metabolic pathway can become saturated, leading to the excretion of the parent compound in exhaled air and urine[4]. Recent studies suggest that 1,4-dioxane can induce its own metabolism, which may reduce the likelihood of saturation during chronic exposure[7][8].

Excretion: The major metabolite, HEAA, is rapidly cleared from the body and excreted in the urine[4][5]. In a human study, the half-life for the elimination of 1,4-Dioxane was approximately 59 minutes, with over 99% being eliminated through metabolism to HEAA[9]. The half-life of HEAA has been reported to be around 3.4 hours[10].

Acute Toxicity

Acute exposure to high levels of 1,4-Dioxane can cause irritation of the eyes, nose, throat, and skin[2][11]. More severe effects from high-level, short-term exposure include damage to the liver and kidneys, which can be lethal[11].

| Species | Route | Parameter | Value | Reference |

| Rat | Oral | LD50 | >2,000 mg/kg | [12] |

| Rat | Inhalation (4h) | LC50 | 14,261 ppm | [12] |

| Human | Inhalation (2h) | NOAEL | 20 ppm | [13] |

Chronic Toxicity and Carcinogenicity

Long-term exposure to 1,4-Dioxane has been shown to cause liver and kidney damage in animal studies[2][14][15]. The U.S. Environmental Protection Agency (EPA) has classified 1,4-Dioxane as "likely to be carcinogenic to humans" by all routes of exposure[16]. The International Agency for Research on Cancer (IARC) classifies it as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans"[3][17].

Animal studies have demonstrated that chronic oral exposure to 1,4-Dioxane in drinking water leads to an increased incidence of tumors, particularly in the liver and nasal cavity of rats and in the liver of mice[13][18][19].

| Species | Route | Exposure Duration | Organ | Tumor Type | Reference |

| Rat (Female) | Oral (Drinking Water) | 2 years | Liver | Hepatocellular Adenoma/Carcinoma | [18] |

| Rat (Both Sexes) | Oral (Drinking Water) | 2 years | Nasal Cavity | Squamous-cell Carcinoma | [18][19] |

| Mouse (Both Sexes) | Oral (Drinking Water) | 2 years | Liver | Hepatocellular Adenoma/Carcinoma | [18][19] |

| Guinea Pig (Male) | Oral (Drinking Water) | - | Liver, Gallbladder | Carcinoma | [18] |

Genotoxicity and Mutagenicity

The genotoxicity of 1,4-Dioxane has produced mixed results. While many in vitro assays have been negative, some in vivo studies suggest a potential for genotoxic effects, particularly at high doses[20][21].

-

In Vitro: Generally considered non-mutagenic in standard bacterial reverse mutation assays (Ames test) and other in vitro tests[20][21].

-

In Vivo: Evidence suggests that 1,4-Dioxane can be genotoxic in vivo. Studies have shown it to induce micronuclei in mouse liver and mutations in the liver of rats at high concentrations[20][22][23]. This has led to the hypothesis that 1,4-Dioxane may be a weak genotoxic carcinogen[24].

Proposed Mode of Action for Carcinogenicity

The precise mode of action (MOA) for 1,4-Dioxane-induced carcinogenicity is not fully established, and both genotoxic and non-genotoxic mechanisms have been proposed[13][23].

One prominent hypothesis suggests a non-genotoxic MOA involving cytotoxicity and regenerative cell proliferation, particularly in the liver[13]. However, recent evidence points towards a role for oxidative stress and in vivo genotoxicity[7][8]. High doses of 1,4-Dioxane can induce CYP2E1, leading to oxidative stress, which in turn can cause DNA damage and contribute to tumor formation[7][8]. Some research suggests that 1,4-dioxane induces hepatocarcinogenesis through a mutagenic MOA in rats[22][25].

Experimental Protocols

Detailed experimental protocols are often proprietary or not fully disclosed in publications. However, based on the provided search results, the methodologies for key toxicological assessments can be summarized as follows:

In Vivo Carcinogenicity Bioassay (Drinking Water Study):

-

Test System: F344 rats and BDF1 mice, typically 50 animals per sex per group.

-

Administration: 1,4-Dioxane is administered in the drinking water at various concentrations (e.g., 0, 200, 1000, 5000 ppm for rats) for a chronic duration, typically 2 years[18].

-

Observations: Animals are monitored for clinical signs of toxicity, body weight changes, and survival.

-

Endpoint Analysis: At the end of the study, a complete necropsy is performed. Tissues from all major organs are collected, preserved, and subjected to histopathological examination to identify neoplastic and non-neoplastic lesions.

In Vivo Micronucleus Assay (Mouse Liver):

-

Test System: Male mice.

-

Administration: A single oral administration of 1,4-Dioxane at various dose levels (e.g., up to 3,000 mg/kg)[20].

-

Sample Collection: The liver is harvested at specific time points after administration.

-

Analysis: Hepatocytes are isolated, and the frequency of micronucleated hepatocytes is determined by microscopic analysis. This assay assesses chromosomal damage[20].

Pharmacokinetic Study (Human Inhalation):

-

Test System: Healthy human volunteers.

-

Exposure: Subjects are exposed to a controlled concentration of 1,4-Dioxane vapor (e.g., 50 ppm) for a defined period (e.g., 6 hours)[5][9].

-

Sample Collection: Blood and urine samples are collected at multiple time points during and after exposure.

-

Analysis: Samples are analyzed for concentrations of 1,4-Dioxane and its metabolite HEAA using methods like gas chromatography-mass spectrometry (GC-MS) to determine absorption, metabolism, and excretion kinetics[9].

Conclusion

While no direct toxicological data exists for this compound, the comprehensive data available for its parent compound, 1,4-Dioxane, indicates significant potential for toxicity, including irritation, liver and kidney damage, and carcinogenicity. The mode of action for carcinogenicity is complex and may involve both genotoxic and non-genotoxic pathways, particularly at high doses. Professionals in research and drug development should handle this compound with appropriate caution, assuming a toxicological profile similar to 1,4-Dioxane until specific data becomes available. Further research is imperative to characterize the specific toxicological properties of this and other 1,4-Dioxane derivatives.

References

- 1. Physiologically based pharmacokinetic modeling of 1,4-Dioxane in rats, mice, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. 1,4-Dioxane - Wikipedia [en.wikipedia.org]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. academic.oup.com [academic.oup.com]

- 7. Mechanistic Considerations in 1,4-Dioxane Cancer Risk Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanistic Considerations in 1,4-Dioxane Cancer Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Metabolism and toxicokinetics of 1,4-dioxane in humans after inhalational exposure at rest and under physical stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1,4-Dioxane | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 12. HEALTH EFFECTS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. 1,4-Dioxane and Our Health | Superfund Research Center [superfund.arizona.edu]

- 15. syracusenewtimes.com [syracusenewtimes.com]

- 16. 14d-1.itrcweb.org [14d-1.itrcweb.org]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. 1,4-Dioxane - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. 1,4-Dioxane is not mutagenic in five in vitro assays and mouse peripheral blood micronucleus assay, but is in mouse liver micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Oxidative Stress and Genotoxicity in 1,4-Dioxane Liver Toxicity as Evidenced in a Mouse Model of Glutathione Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In vivo positive mutagenicity of 1,4-dioxane and quantitative analysis of its mutagenicity and carcinogenicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. nj.gov [nj.gov]

- 24. Is 1,4-dioxane a genotoxic carcinogen? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: The Role of Chiral 1,4-Dioxane Derivatives in Asymmetric Synthesis

Introduction

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction.[1] The auxiliary is removed after the desired stereocenter has been created, and ideally, it can be recovered for reuse.[1] This strategy is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is crucial in the pharmaceutical industry.

General Principles of Chiral Auxiliary Use

The application of a chiral auxiliary typically follows a three-step process:

-

Attachment: The chiral auxiliary is covalently bonded to the prochiral substrate.

-

Stereoselective Reaction: The chiral auxiliary directs the stereochemical course of the reaction, leading to the formation of a new stereocenter with high diastereoselectivity.

-

Removal: The auxiliary is cleaved from the product, yielding the desired enantiomerically enriched compound.[2]

Diagram of General Chiral Auxiliary Workflow

Caption: General workflow for employing a chiral auxiliary in asymmetric synthesis.

Chiral 1,4-Dioxane Derivatives in Asymmetric Catalysis

Recent research has demonstrated the utility of the rigid 1,4-dioxane backbone in the design of C2-symmetric chiral ligands for transition-metal-catalyzed reactions, particularly asymmetric hydrogenation. These ligands, while not traditional chiral auxiliaries, serve a similar purpose by creating a chiral environment around the metal center, thereby inducing high enantioselectivity in the product.

Application in Asymmetric Hydrogenation

Chiral 1,4-diphosphine ligands with a 1,4-dioxane backbone have been synthesized from tartrates and have shown exceptional efficacy in the rhodium-catalyzed asymmetric hydrogenation of enamides.[3][4][5] The conformational rigidity of the 1,4-dioxane ring is believed to play a crucial role in stabilizing the metal-ligand chelate conformation, leading to high enantioselectivities.[3][4][5]

Table 1: Performance of Chiral 1,4-Dioxane-Based Ligands in Rh-Catalyzed Asymmetric Hydrogenation of β-Substituted Enamides

| Ligand Structure | Substrate | Product Configuration | Enantiomeric Excess (ee %) | Reference |

| Chiral 1,4-diphosphine 5 | β-substituted enamide | Chiral amine | 94 - >99 | [3][4][5] |

| Chiral 1,4-diphosphine 6 | β-substituted enamide | Chiral amine | 94 - >99 | [3][4][5] |

| Chiral 1,4-diphosphine 7 | MOM-protected β-hydroxyl enamide | Chiral β-amino alcohol | 94 - >99 | [3][4][5] |

| Chiral thioether 8 | β-substituted enamide | Chiral amine | (Not specified as highly effective) | [3][4][5] |

Experimental Protocol: Synthesis of a Chiral 1,4-Dioxane-Based Diphosphine Ligand

This protocol is a generalized representation based on synthetic routes described for similar structures.[3]

Objective: To synthesize a C2-symmetric bisphosphine ligand with a 1,4-dioxane backbone.

Materials:

-

Diethyl tartrate

-

Protecting group reagents (e.g., for diol protection)

-

Reducing agent (e.g., LiAlH4)

-

Mesyl chloride (MsCl)

-

Triethylamine (Et3N)

-

Diphenylphosphine (Ph2PH)

-

n-Butyllithium (n-BuLi)

-

Anhydrous solvents (THF, CH2Cl2)

Procedure:

-

Synthesis of the Chiral Diol: Starting from diethyl tartrate, employ established methodologies (e.g., Ley's "BDA" and "Dispoke" methodologies) to synthesize the core chiral 1,4-dioxane diol.[3]

-

Mesylation of the Diol:

-

Dissolve the chiral diol in anhydrous CH2Cl2 and cool to 0 °C.

-

Add triethylamine (Et3N).

-

Slowly add mesyl chloride (MsCl) and allow the reaction to warm to room temperature.

-

Monitor the reaction by TLC until completion.

-

Work up the reaction to isolate the bismesylate intermediate.

-

-

Phosphination:

-

In a separate flask, dissolve diphenylphosphine (Ph2PH) in anhydrous THF and cool to 0 °C.

-

Add n-butyllithium (n-BuLi) dropwise to generate the lithium diphenylphosphide.

-

Add the bismesylate intermediate to the solution of lithium diphenylphosphide.

-

Allow the reaction to proceed at room temperature.

-

Quench the reaction and perform an appropriate workup and purification (e.g., chromatography) to yield the final chiral diphosphine ligand.

-

Diagram of Synthetic Pathway for Chiral 1,4-Dioxane-Based Ligands

Caption: A simplified synthetic route to chiral diphosphine ligands with a 1,4-dioxane backbone.

Chiral Alcohols as Auxiliaries

While specific data on (1S)-1-(1,4-Dioxan-2-yl)ethanol is limited, chiral alcohols, in general, are a well-established class of chiral auxiliaries.[6] They are often derived from readily available natural products like terpenes or amino acids.[7]

Applications of Chiral Alcohol Auxiliaries

Chiral alcohols are frequently used in a variety of asymmetric transformations, including:

-

Alkylation Reactions: To control the formation of new carbon-carbon bonds at the α-position to a carbonyl group.

-

Aldol Reactions: To direct the stereoselective formation of β-hydroxy carbonyl compounds.

-

Diels-Alder Reactions: To influence the facial selectivity of the cycloaddition.

Table 2: Examples of Chiral Alcohol-Based Auxiliaries and Their Applications

| Chiral Auxiliary | Origin/Class | Typical Applications | Reference |

| 8-Phenylmenthol | Terpene-derived | Asymmetric synthesis | [1] |

| trans-2-Phenyl-1-cyclohexanol | Synthetic | Asymmetric synthesis | [1] |

| (R)-Pantolactone | Vitamin B5 precursor | Cycloadditions, resolutions | (General knowledge) |

| 1,2-Amino alcohols | Amino acid-derived | Reductions, alkylations | [6] |

Conclusion

The field of asymmetric synthesis continues to evolve with the development of novel chiral auxiliaries and ligands. While this compound has not been extensively documented as a chiral auxiliary, the structural motif of a chiral 1,4-dioxane has proven to be highly effective in the design of C2-symmetric ligands for asymmetric catalysis, particularly in hydrogenation reactions. The rigidity and defined stereochemistry of the 1,4-dioxane backbone offer a promising platform for the development of future catalysts and auxiliaries. Researchers are encouraged to explore the potential of such scaffolds in a broader range of asymmetric transformations. The general principles and protocols outlined in this document for other chiral auxiliaries, particularly chiral alcohols, provide a solid foundation for the investigation of new chiral directing groups.

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chiral C(2)-symmetric ligands with 1,4-dioxane backbone derived from tartrates: syntheses and applications in asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Asymmetric Synthesis Using (1S)-1-(1,4-Dioxan-2-yl)ethanol

Disclaimer: Extensive literature searches did not yield specific experimental data or established protocols for the direct use of (1S)-1-(1,4-Dioxan-2-yl)ethanol as a chiral auxiliary in asymmetric synthesis. The following application notes and protocols are therefore presented as illustrative examples based on the general principles of asymmetric synthesis and the structural features of the target molecule. The quantitative data provided in the tables is hypothetical and intended for demonstration purposes.

Introduction to this compound as a Chiral Building Block

This compound is a chiral molecule possessing a secondary alcohol and a 1,4-dioxane moiety. This combination of functional groups suggests its potential as a versatile building block in asymmetric synthesis. The chiral secondary alcohol can be used to introduce stereocenters, while the dioxane ring may influence the steric environment of reaction intermediates, potentially leading to high levels of stereoselectivity.[1][2] The oxygen atoms within the dioxane ring could also act as chelating sites for metal catalysts, further directing the stereochemical outcome of a reaction.

These application notes explore the hypothetical use of this compound as a chiral auxiliary in three key types of asymmetric carbon-carbon bond-forming reactions: alkylation, aldol addition, and Diels-Alder reaction.

Application Note 1: Asymmetric Alkylation of Prochiral Ketones

Objective: To explore the potential of this compound as a chiral auxiliary for the diastereoselective alkylation of ketone enolates.

Principle: The chiral alcohol can be converted into a chiral enamine or a chiral ester enolate. The inherent chirality of the dioxane moiety is postulated to shield one face of the enolate, leading to a diastereoselective attack by an electrophile.

Experimental Workflow:

Figure 1: General workflow for asymmetric alkylation.